1-(3-Benzyl-2-sulfanylidenebenzimidazol-1-yl)propan-1-one
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Overview
Description
1-(3-Benzyl-2-sulfanylidenebenzimidazol-1-yl)propan-1-one is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic compounds characterized by a fusion of benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzyl-2-sulfanylidenebenzimidazol-1-yl)propan-1-one typically involves the condensation of 1,2-phenylenediamine with benzyl aldehyde, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Benzyl-2-sulfanylidenebenzimidazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-(3-Benzyl-2-sulfanylidenebenzimidazol-1-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Benzyl-2-sulfanylidenebenzimidazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group instead of a benzyl group.
Benzimidazole-2-thione: A sulfur-containing benzimidazole derivative.
Uniqueness: 1-(3-Benzyl-2-sulfanylidenebenzimidazol-1-yl)propan-1-one stands out due to its unique combination of a benzyl group and a sulfanylidenebenzimidazole moiety. This structure imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(3-benzyl-2-sulfanylidenebenzimidazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-16(20)19-15-11-7-6-10-14(15)18(17(19)21)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFUUMKMGHCXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2N(C1=S)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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